Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

Catalog No.
S709472
CAS No.
2286-29-5
M.F
C13H13NO3
M. Wt
231.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

CAS Number

2286-29-5

Product Name

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate

IUPAC Name

ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

InChI

InChI=1S/C13H13NO3/c1-3-17-13(15)11(9-14)8-10-4-6-12(16-2)7-5-10/h4-8H,3H2,1-2H3/b11-8+

InChI Key

KJKGDEVERRGVFA-DHZHZOJOSA-N

SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(C=C1)OC)/C#N

The exact mass of the compound Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 637284. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, CAS 2286-29-5, is a trisubstituted electrophilic alkene used as a functional monomer and a synthetic intermediate. Its structure combines a reactive ethyl cyanoacrylate moiety with a 4-methoxyphenyl group. This electron-donating substituent is a key structural feature, differentiating the compound from unsubstituted or alternatively substituted analogs by influencing its synthetic accessibility and the thermal properties of its resulting polymers. [1] These characteristics are critical in the selection of monomers for specialty copolymers and intermediates for complex organic synthesis.

Substituting Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate with near analogs is often problematic in performance-critical applications. Changing the position of the methoxy group (e.g., to the 2- or 3-position) or removing it entirely significantly alters the monomer's electronic properties. These modifications directly impact key procurement-relevant metrics, including the monomer's synthetic yield via Knoevenagel condensation and the thermal stability of its copolymers. [1] For applications requiring predictable processability and specific polymer characteristics, such as a defined glass transition temperature (Tg), this specific 4-methoxy isomer provides performance attributes not interchangeable with its structural analogs.

Superior Monomer Synthesis Yield Compared to Positional Isomers

In a comparative synthesis of various methoxy-substituted ethyl 2-cyano-3-phenylpropenoates via piperidine-catalyzed Knoevenagel condensation, the 4-methoxy isomer (target compound) demonstrates a significantly higher yield than its 2-methoxy positional isomer and a marginally better yield than the 3-methoxy isomer. [1] The synthesis of the target compound from 4-methoxybenzaldehyde and ethyl cyanoacetate proceeded with a 92% yield. [1] In contrast, under the same synthetic methodology, the 2-methoxy isomer yielded only 76% and the 3-methoxy isomer yielded 89%. [1]

Evidence DimensionMonomer Synthesis Yield
Target Compound Data92%
Comparator Or BaselineEthyl 2-cyano-3-(2-methoxyphenyl)acrylate: 76% Ethyl 2-cyano-3-(3-methoxyphenyl)acrylate: 89%
Quantified Difference+16 percentage points vs. 2-methoxy isomer; +3 percentage points vs. 3-methoxy isomer
ConditionsPiperidine-catalyzed Knoevenagel condensation of the corresponding methoxybenzaldehyde with ethyl cyanoacetate.

A higher, more efficient yield translates to better process economics, reduced raw material waste, and a lower cost-per-gram, which is a primary procurement consideration for both laboratory and industrial scale.

Enhanced Thermal Stability in Copolymers: Higher Glass Transition Temperature

When copolymerized with vinyl acetate (VAC), Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate imparts a higher glass transition temperature (Tg) to the resulting copolymer compared to its positional isomers, indicating greater thermal stability and rigidity. [1] The VAC copolymer incorporating the 4-methoxy monomer exhibited a Tg of 101°C. [1] This is a notable increase over the copolymers made with the 2-methoxy (Tg = 81°C) and 3-methoxy (Tg = 92°C) analogs under identical polymerization conditions. [1]

Evidence DimensionGlass Transition Temperature (Tg) of Vinyl Acetate Copolymer
Target Compound Data101°C
Comparator Or BaselineCopolymer with 2-methoxy isomer: 81°C Copolymer with 3-methoxy isomer: 92°C
Quantified Difference+20°C vs. 2-methoxy copolymer; +9°C vs. 3-methoxy copolymer
ConditionsRadical copolymerization of the specified monomer with vinyl acetate (VAC) in a 1:3 molar ratio in toluene at 70°C, measured by DSC.

For developing specialty polymers, a higher Tg is critical for applications requiring dimensional stability at elevated temperatures, directly impacting the material's operational range and suitability for demanding environments.

Monomer for Specialty Copolymers with Enhanced Thermal Performance

This monomer is the right choice when developing copolymers, such as with vinyl acetate, where the goal is to achieve a higher glass transition temperature (Tg) than is possible with other methoxy-substituted isomers. [1] Its use is indicated for formulations of coatings, adhesives, or specialty plastics that require improved heat resistance and dimensional stability, directly leveraging the 101°C Tg it imparts to copolymers. [1]

Preferred Intermediate for High-Yield Organic Synthesis

As a precursor in multi-step syntheses, this compound is selected when process efficiency and yield are primary economic drivers. Its ability to be formed in 92% yield via Knoevenagel condensation offers a distinct advantage over the 2-methoxy isomer (76% yield), making it a more cost-effective and resource-efficient starting material for producing more complex molecules. [1]

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2286-29-5

Dates

Last modified: 08-15-2023
Ohmatsu et al. Ligand-enabled multiple absolute stereocontrol in metal-catalysed cycloaddition for construction of contiguous all-carbon quaternary stereocentres. Nature Chemistry, doi: 10.1038/nchem.1796, published online 24 November 2013 http://www.nature.com/nchem

Explore Compound Types